2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “2-(6-methoxypyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a methoxypyridine group, a carbonyl group, and a tetrahydroisoquinoline group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, fluoropyridines can be synthesized from trifluoropyridine in methanol . Benzimidazole derivatives, which have a structure similar to tetrahydroisoquinoline, can be synthesized from 2-aminobenzimidazole and different acyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxypyridine group would likely contribute to the aromaticity of the molecule, while the carbonyl group could participate in various reactions due to its polar nature. The tetrahydroisoquinoline group is a bicyclic structure that could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The carbonyl group is often involved in nucleophilic addition reactions, while the methoxypyridine group could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, aromaticity, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-7-6-13(10-17-15)16(19)18-9-8-12-4-2-3-5-14(12)11-18/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBLIDBPMFNTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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